molecular formula C18H20N2O B13989086 3-(1-Adamantyl)quinazolin-4-one CAS No. 83610-13-3

3-(1-Adamantyl)quinazolin-4-one

Cat. No.: B13989086
CAS No.: 83610-13-3
M. Wt: 280.4 g/mol
InChI Key: KKWYFIDOPZNGMY-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)quinazolin-4-one is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties. The incorporation of the adamantyl group into the quinazolinone structure enhances its stability and biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Adamantyl)quinazolin-4-one typically involves the reaction of 1-adamantylamine with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 1-adamantylamine with isatoic anhydride in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Adamantyl)quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)quinazolin-4-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation and survival of cancer cells. Additionally, it can modulate the activity of other proteins involved in cellular processes, leading to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(1-Adamantyl)quinazolin-4-one is unique due to the presence of both the adamantyl group and the quinazolinone core. This combination enhances its stability, lipophilicity, and biological activity, making it a promising candidate for drug development and other applications .

Properties

CAS No.

83610-13-3

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3-(1-adamantyl)quinazolin-4-one

InChI

InChI=1S/C18H20N2O/c21-17-15-3-1-2-4-16(15)19-11-20(17)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2

InChI Key

KKWYFIDOPZNGMY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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